molecular formula C16H16N4O B11042799 1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one

1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one

Cat. No.: B11042799
M. Wt: 280.32 g/mol
InChI Key: CXVKBZPLLSEPBL-UHFFFAOYSA-N
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Description

1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one is a synthetic organic compound that features a quinazoline ring attached to a piperazine moiety, which is further connected to a butynone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one typically involves multiple steps:

    Formation of Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Piperazine Attachment: The quinazoline derivative is then reacted with piperazine under conditions that facilitate nucleophilic substitution, often using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

    Butynone Addition: The final step involves the addition of a butynone group to the piperazine-quinazoline intermediate. This can be achieved through a coupling reaction using reagents like propargyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the butynone group to a butanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: 1-[4-(4-Quinazolinyl)piperazino]-2-butanol.

    Substitution: Various N-alkylated derivatives of the original compound.

Scientific Research Applications

1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinazoline ring can bind to active sites of enzymes, inhibiting their activity, while the piperazine moiety can enhance the compound’s binding affinity and specificity. The butynone group may facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Quinazolinyl)piperazino]-2-propanone: Similar structure but with a propanone group instead of a butynone group.

    1-[4-(4-Quinazolinyl)piperazino]-2-butene: Contains a butene group instead of a butynone group.

    1-[4-(4-Quinazolinyl)piperazino]-2-butanol: The butynone group is reduced to a butanol group.

Uniqueness

1-[4-(4-Quinazolinyl)piperazino]-2-butyn-1-one is unique due to its butynone group, which provides distinct reactivity and potential for covalent modification of target proteins. This makes it a valuable compound for developing irreversible inhibitors and studying enzyme mechanisms.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

1-(4-quinazolin-4-ylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C16H16N4O/c1-2-5-15(21)19-8-10-20(11-9-19)16-13-6-3-4-7-14(13)17-12-18-16/h3-4,6-7,12H,8-11H2,1H3

InChI Key

CXVKBZPLLSEPBL-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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